(R)-2-(1-Aminoethyl)-6-chlorophenol
Description
(R)-2-(1-Aminoethyl)-6-chlorophenol is a chiral aminophenol derivative characterized by a phenol core substituted with a chlorine atom at the 6-position and an (R)-configured 1-aminoethyl group at the 2-position. This compound belongs to a class of chiral aminophenols, which are widely studied for their applications in asymmetric synthesis, particularly as chiral bases, ligands, or catalysts . The stereochemistry at the aminoethyl group is critical for its enantioselective interactions in catalytic systems. The intramolecular O–H⋯N and N–H⋯Cl hydrogen bonds observed in similar structures stabilize molecular conformations and influence reactivity .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
DNSUJHRGQVMRRU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-6-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chlorophenol and ®-1-aminoethanol.
Reaction: The amino group of ®-1-aminoethanol reacts with the chlorophenol under controlled conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]-6-chlorophenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the chlorophenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-[(1R)-1-aminoethyl]-6-chlorophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting their activity and downstream effects.
Comparison with Similar Compounds
2,4-Dichloro-6-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)-phenol
- Structure : Features two chlorine atoms (2,4-positions) and a bulky cyclopentyl-chlorophenyl substituent, with two chiral centers (R,R configuration) .
- Synthesis: Prepared via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(3,5-dichloro-2-hydroxyphenyl)ethanone, followed by NaBH₄ reduction .
- Properties: Exhibits intramolecular O–H⋯N and N–H⋯Cl hydrogen bonding, enhancing conformational stability.
- Applications : Tested for catalytic activity in asymmetric reactions, leveraging its chiral centers and hydrogen-bonding network .
6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Structure: A pyridine derivative with a 4-chlorophenyl group and dicarbonitrile substituents, lacking the phenol and aminoethyl moieties .
- Synthesis : Single-crystal X-ray data confirm a planar pyridine core with mean σ(C–C) = 0.006 Å and R factor = 0.057 .
- Properties: Higher rigidity due to the aromatic pyridine ring, contrasting with the flexible aminoethyl group in (R)-2-(1-aminoethyl)-6-chlorophenol. Applications focus on crystallography rather than catalysis .
4-(2-Aminoethyl)morpholine
- Structure: A morpholine ring with a 2-aminoethyl side chain, lacking aromatic and halogen substituents .
- Properties: Lower molecular weight (130.18 g/mol) and simpler structure compared to this compound. Used in pesticide testing, indicating divergent applications from chiral catalysis .
Comparative Analysis of Key Properties
Chirality and Enantiomeric Purity
The enantiomeric purity of this compound is critical for its catalytic performance. Parameters such as Rogers’s η and Flack’s x are used to determine chirality-polarity in X-ray studies . For nearly centrosymmetric structures, η may yield false chirality signals, whereas x is more reliable . The compound’s single chiral center simplifies enantiomer resolution compared to the dual R,R system in ’s analogue, which requires rigorous stereochemical validation .
Research Findings and Implications
Catalytic Efficiency: Bulky substituents (e.g., cyclopentyl groups in ’s compound) improve enantioselectivity but reduce reaction rates. The target compound’s balance of chlorine electronegativity and aminoethyl flexibility may optimize both activity and selectivity .
Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize active conformations, a feature shared with ’s compound but absent in morpholine or pyridine analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
